molecular formula C21H30O4 B1264188 Scabronine J

Scabronine J

Cat. No. B1264188
M. Wt: 346.5 g/mol
InChI Key: YNWVJYUTUMCIQZ-ISGZNDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scabronine J is a natural product found in Hydnellum scabrosum and Sarcodon scabrosus with data available.

Scientific Research Applications

Synthetic Studies and Chemical Structures

  • Scabronine J has been a focus in synthetic chemistry, particularly in developing methods for its synthesis. Notable work includes the synthetic studies on scabronine A, which is closely related to scabronine J, utilizing new chiral building blocks and methods like intramolecular cyclopropanation (Watanabe & Nakada, 2008). Similarly, enantioselective synthesis methods have been developed for scabronine G, showcasing advancements in constructing complex ring systems containing quaternary carbon centers (Kanoh et al., 2011).

Neurotrophic Factor Induction

  • One of the most significant applications of scabronine J and its derivatives is in neurology, where they are known to induce the production of neurotrophic factors. The synthesis of scabronine G, for example, has been linked to nerve growth factor (NGF) production, showcasing its potential in neurotrophic applications (Waters et al., 2005).

Enhancing Neurotrophic Factor Secretion

  • Scabronine J derivatives, particularly scabronine G-methylester, have been studied for their role in enhancing the secretion of neurotrophic factors from human astrocytoma cells, with potential implications in neuronal differentiation and neuroprotection (Obara et al., 2001).

Inhibition of Neurite Outgrowth

  • In contrast to its neurotrophic properties, scabronine M, another derivative, has been found to inhibit NGF-induced neurite outgrowth in PC12 cells, indicating a potential role in controlling neural growth and differentiation (Liu et al., 2012).

Antibacterial and Antifungal Activities

  • Beyond its neurotrophic effects, scabronine G and H have shown promising antibacterial and antifungal activities in vitro, suggesting potential applications in combating microbial infections (Ma et al., 2010).

Memory-Related Behavioral Improvements

  • Recent studies have indicated that scabronine G Methyl Ester could improve memory-related behavior, potentially acting through the BDNF-CREB pathway, highlighting its potential in cognitive function enhancement and neurodegenerative disease treatment (Nakagawasai et al., 2020).

properties

Product Name

Scabronine J

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(3aS,5aR,6S)-3a-(hydroxymethyl)-1-(1-hydroxypropan-2-yl)-6-methoxy-5a-methyl-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde

InChI

InChI=1S/C21H30O4/c1-14(11-22)16-6-7-21(13-24)9-8-20(2)17(19(16)21)5-4-15(12-23)10-18(20)25-3/h4-5,12,14,18,22,24H,6-11,13H2,1-3H3/t14?,18-,20+,21+/m0/s1

InChI Key

YNWVJYUTUMCIQZ-ISGZNDKYSA-N

Isomeric SMILES

CC(CO)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)CO)C)OC)C=O

Canonical SMILES

CC(CO)C1=C2C3=CC=C(CC(C3(CCC2(CC1)CO)C)OC)C=O

synonyms

scabronine J

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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